molecular formula C14H10N2O3 B14176378 4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione CAS No. 138453-37-9

4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione

Cat. No.: B14176378
CAS No.: 138453-37-9
M. Wt: 254.24 g/mol
InChI Key: FOOWZVXRYSYDHR-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione is a complex organic compound that features a naphthalene core substituted with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione typically involves the reaction of 5-methyl-1,2-oxazole with naphthalene-1,2-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction could lead to the formation of amine derivatives .

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

138453-37-9

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

4-[(5-methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione

InChI

InChI=1S/C14H10N2O3/c1-8-12(7-15-19-8)16-11-6-13(17)14(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3

InChI Key

FOOWZVXRYSYDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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